molecular formula C10H20O3S B15158760 2-(3-Methylbutoxy)-4-(methylsulfanyl)butanoic acid CAS No. 652968-20-2

2-(3-Methylbutoxy)-4-(methylsulfanyl)butanoic acid

Cat. No.: B15158760
CAS No.: 652968-20-2
M. Wt: 220.33 g/mol
InChI Key: ILJMLZLDRIRZCQ-UHFFFAOYSA-N
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Description

2-(3-Methylbutoxy)-4-(methylsulfanyl)butanoic acid is an organic compound characterized by the presence of both an ether and a thioether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutoxy)-4-(methylsulfanyl)butanoic acid typically involves the reaction of 3-methylbutanol with 4-(methylsulfanyl)butanoic acid under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction mixture is heated to a temperature of around 100°C and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutoxy)-4-(methylsulfanyl)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ether and thioether groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted ethers and thioethers.

Scientific Research Applications

2-(3-Methylbutoxy)-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylbutoxy)-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxy-3-methylbutanoic acid: Similar in structure but contains hydroxyl groups instead of ether and thioether groups.

    ®-2,3-dihydroxy-3-methylbutanoate: A structural derivative of butyrate with similar functional groups.

Uniqueness

2-(3-Methylbutoxy)-4-(methylsulfanyl)butanoic acid is unique due to the presence of both an ether and a thioether group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

652968-20-2

Molecular Formula

C10H20O3S

Molecular Weight

220.33 g/mol

IUPAC Name

2-(3-methylbutoxy)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C10H20O3S/c1-8(2)4-6-13-9(10(11)12)5-7-14-3/h8-9H,4-7H2,1-3H3,(H,11,12)

InChI Key

ILJMLZLDRIRZCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(CCSC)C(=O)O

Origin of Product

United States

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